molecular formula C13H15BrN2O2 B1440470 2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide CAS No. 1138445-76-7

2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide

Cat. No. B1440470
CAS RN: 1138445-76-7
M. Wt: 311.17 g/mol
InChI Key: DKBOUIDSQYZNEI-UHFFFAOYSA-N
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Description

“2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide” is a chemical compound used in scientific research. It has a molecular weight of 311.17 and a molecular formula of C13H15BrN2O2 .


Molecular Structure Analysis

The molecular structure of “2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide” is defined by its molecular formula, C13H15BrN2O2 . This indicates that it contains 13 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide” are characterized by its molecular weight (311.17) and molecular formula (C13H15BrN2O2) . Unfortunately, specific properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Proteomics Research

2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide: is a specialty chemical used in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound could be used in the identification and quantification of proteins, understanding their interactions, and studying post-translational modifications.

Pharmaceutical Intermediates

The compound serves as an important raw material for pharmaceutical intermediates . It can be utilized in the synthesis of various pharmacologically active molecules. Its role as an intermediate allows for the introduction of the pyrrolidinylcarbonyl phenyl group into more complex molecules that may exhibit therapeutic effects.

Molecular Biology Research

In molecular biology, 2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide could be used in the study of gene expression and function . It may be involved in chromatin immunoprecipitation (ChIP) assays or as a reagent in the preparation of samples for analysis by techniques such as PCR or electrophoresis.

Analytical Chemistry

This compound is relevant in analytical chemistry, where it may be used as a standard or reagent in various analytical methods . It could be part of the calibration process for instruments like HPLC or mass spectrometry, aiding in the accurate measurement of other substances.

Organic Synthesis

2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide: can be involved in organic synthesis reactions, such as nucleophilic substitution or free radical bromination . These reactions are fundamental in creating a variety of organic compounds, and the compound’s specific functional groups make it a versatile reagent.

Biochemistry Applications

In biochemistry, this compound might be used in enzyme assays or as a part of a buffer solution . It could also play a role in the study of metabolic pathways and enzyme kinetics, providing insights into biochemical processes.

Safety and Hazards

The safety and hazards of “2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide” are not explicitly mentioned in the available resources. It’s important to note that it’s intended for research use only and not for diagnostic or therapeutic use .

Future Directions

The future directions for “2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide” could involve its continued use in proteomics research . Its unique properties make it valuable for studying drug development, organic synthesis, and medicinal chemistry.

properties

IUPAC Name

2-bromo-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c14-9-12(17)15-11-6-2-1-5-10(11)13(18)16-7-3-4-8-16/h1-2,5-6H,3-4,7-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBOUIDSQYZNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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